molecular formula C9H8ClFN2O2 B12467692 N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride

N-{[(3-fluorophenyl)carbamoyl]oxy}ethanimidoyl chloride

Cat. No.: B12467692
M. Wt: 230.62 g/mol
InChI Key: JOCATTCFNOHYOP-UHFFFAOYSA-N
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Description

(E)-(1-Chloroethylidene)amino N-(3-fluorophenyl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a chloroethylidene group with an amino and carbamate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-chloroethylidene)amino N-(3-fluorophenyl)carbamate typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then treated with a suitable base to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-Chloroethylidene)amino N-(3-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone, while reduction could produce an alcohol derivative. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

(E)-(1-Chloroethylidene)amino N-(3-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-(1-chloroethylidene)amino N-(3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(1-Chloroethylidene)amino N-(4-fluorophenyl)carbamate
  • (E)-(1-Chloroethylidene)amino N-(3-chlorophenyl)carbamate
  • (E)-(1-Chloroethylidene)amino N-(3-bromophenyl)carbamate

Uniqueness

(E)-(1-Chloroethylidene)amino N-(3-fluorophenyl)carbamate is unique due to the presence of the 3-fluorophenyl group, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C9H8ClFN2O2

Molecular Weight

230.62 g/mol

IUPAC Name

(1-chloroethylideneamino) N-(3-fluorophenyl)carbamate

InChI

InChI=1S/C9H8ClFN2O2/c1-6(10)13-15-9(14)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,14)

InChI Key

JOCATTCFNOHYOP-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)NC1=CC(=CC=C1)F)Cl

Origin of Product

United States

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